{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
Description
{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride is a triazolopyridine derivative characterized by a chloro substituent at the 8-position of the fused triazole-pyridine ring system and a methanamine group at the 3-position, stabilized as a dihydrochloride salt. This structural motif enhances solubility and bioavailability compared to its free base form. Triazolopyridines are recognized for their diverse pharmacological applications, including antibacterial, antiproliferative, and chemosensory properties . The dihydrochloride form is commonly used in pharmaceutical research due to its stability and ease of handling .
Properties
IUPAC Name |
(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4.2ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;;/h1-3H,4,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFCJKAXGQTGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)Cl)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-53-9 | |
| Record name | {8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrazide Cyclodehydration
This method, detailed in patent AU2014302595A1, involves the formation of a hydrazide intermediate followed by intramolecular cyclization. For the target compound, the synthesis proceeds as follows:
Synthesis of 8-Chloro-2-Hydrazinylpyridine :
Hydrazide Formation :
- The hydrazine derivative reacts with a protected aminomethyl carbonyl compound (e.g., Boc-protected glycine chloride) in the presence of a coupling agent such as EDC/HOBt. This forms the hydrazide intermediate:
$$
\text{8-Cl-Pyridin-2-yl-NH-NH-CO-CH}_2\text{-NH-Boc}
$$
- The hydrazine derivative reacts with a protected aminomethyl carbonyl compound (e.g., Boc-protected glycine chloride) in the presence of a coupling agent such as EDC/HOBt. This forms the hydrazide intermediate:
Cyclodehydration :
Key Advantages :
- High regioselectivity for thetriazolo[4,3-a]pyridine isomer.
- Scalable under mild conditions (50–80°C, 4–8 hours).
For late-stage introduction of the aminomethyl group, post-cyclization modifications are employed:
Nucleophilic Amination
Chloromethyl Intermediate :
Amination :
Limitations :
- Low yields (<40%) due to competing hydrolysis.
- Requires stringent anhydrous conditions.
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature Control : Exceeding 80°C in cyclodehydration leads to decomposition of the triazole core.
- Acid Sensitivity : The free amine is prone to oxidation; thus, salt formation (e.g., HCl) is critical for stability.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but may complicate purification.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of {8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms that involve the modulation of key signaling pathways.
Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazolopyridine compounds exhibited significant cytotoxic effects against breast cancer cells. The IC50 values for these compounds ranged from 0.5 to 2 µM, indicating potent activity against tumor proliferation .
Neurological Research
The compound's ability to interact with neurotransmitter systems has made it a candidate for neurological research. Its potential as a neuroprotective agent is being explored in the context of neurodegenerative diseases.
Case Study : Research indicated that triazolo[4,3-a]pyridines could enhance synaptic plasticity and exhibit neuroprotective effects in models of Alzheimer's disease. The compound was shown to improve cognitive function in animal models by reducing amyloid-beta accumulation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been optimized using microwave-assisted methods which enhance yield and reduce reaction time. The SAR studies reveal that modifications at various positions on the triazole ring can significantly influence biological activity.
| Modification Position | Effect on Activity |
|---|---|
| 2-position | Increased binding affinity to target proteins |
| 3-position | Enhanced cytotoxicity against cancer cells |
| 4-position | Improved selectivity for specific receptors |
Potential in Drug Development
The compound is being investigated for its role as a scaffold in drug design due to its ability to form stable interactions with various biological targets. Its derivatives are being synthesized and tested for enhanced activity against specific diseases.
Target Identification
Studies have utilized this compound to identify new targets for drug development. For instance, its interaction with phosphoinositide 3-kinases (PI3Ks) has been characterized as a potential pathway for therapeutic intervention in cancer .
Lead Compound Development
As a lead compound, this triazolopyridine derivative is being modified to improve pharmacokinetic properties while retaining efficacy. The ongoing optimization efforts focus on balancing potency with safety profiles.
Mechanism of Action
The mechanism of action of {8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met and VEGFR-2 kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Substituent Position : The 8-chloro derivative exhibits distinct electronic effects compared to 6-substituted analogs (e.g., 6-methyl or 6-trifluoromethyl), altering receptor binding and solubility .
- Halogen vs.
- Dihydrochloride Salts: The dihydrochloride form of the target compound improves aqueous solubility (critical for in vivo studies) compared to monohydrochloride analogs .
Biological Activity
{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8H9ClN4 and CAS Number 2031269-53-9, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews its biological activity based on recent research findings.
- Molecular Formula : C8H9ClN4
- CAS Number : 2031269-53-9
- SMILES Notation : CNCc1nnc2c(Cl)cccn12
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
-
Anticancer Activity :
- Compounds related to triazolopyridines have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of triazolopyridines were tested against 12 human cancer cell lines, showing promising tumor growth inhibitory properties .
- Specifically, some analogs exhibited potency comparable to established chemotherapeutics such as cisplatin.
-
Antimicrobial Properties :
- The compound has been evaluated for its antibacterial activity against strains like Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging between 3.9 to 31.5 µg/ml .
- The structure-activity relationship (SAR) studies indicated that modifications in the chemical structure could enhance its antibacterial efficacy.
- Inhibition of Cryptosporidium :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in 2006 investigated the synthesis and biological activity of compounds similar to this compound. It was found that certain derivatives exhibited notable cytotoxicity against human cancer cell lines with specific structural modifications enhancing their activity .
Case Study: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of triazolopyridine derivatives indicated that structural variations significantly impacted their effectiveness against bacterial strains. The study emphasized the importance of the chlorine substituent in enhancing antimicrobial potency .
Q & A
Q. Key Methodological Differences
How can researchers optimize reaction conditions to improve the yield and purity of this compound?
Advanced Research Question
- Catalyst Selection : Sodium hypochlorite in ethanol minimizes toxic byproducts compared to Cr(VI) or DDQ .
- Microwave Parameters : Adjusting power (150–300 W) and time (30–60 min) enhances reaction efficiency and reduces degradation .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) or recrystallization (ethanol/water) improves purity .
Data-Driven Example :
A 15% yield increase was achieved by replacing traditional heating with microwave-assisted synthesis (100°C, 45 min) .
What advanced characterization techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- X-ray Diffraction : Resolves crystal structure and confirms substituent positions (e.g., Cl at C8) .
- NMR/FT-IR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.45 (s, 1H, triazole), δ 4.15 (s, 2H, CH₂NH₂) .
- Mass Spectrometry : ESI-MS m/z 293.12 [M+H]⁺ matches the molecular formula C₈H₁₃Cl₂F₃N₄ .
Advanced Application :
Combining ³¹P NMR with XRD (CCDC 1876879) validated phosphonate derivatives of analogous triazolopyridines .
How should researchers design biological assays to evaluate the antifungal activity of this compound?
Advanced Research Question
- Strain Selection : Test against Candida albicans and Aspergillus niger using agar diffusion assays .
- Dose-Response : Serial dilutions (0.5–128 µg/mL) with fluconazole as a positive control.
- Mechanistic Studies :
Data Example :
EC₅₀ values of 8.2 µg/mL against C. albicans were reported for structurally similar triazolopyridines .
How can conflicting solubility or stability data from different studies be resolved?
Advanced Research Question
- Solubility Discrepancies : Compare methodologies:
- Stability Contradictions : Conduct accelerated degradation studies (40°C/75% RH, 1–3 months) with LC-MS monitoring. For example, dihydrochloride salts show higher stability in ethanol than aqueous buffers .
What protocols are recommended for assessing the compound’s stability under various storage conditions?
Basic Research Question
- Thermal Stability : TGA/DSC analysis (25–200°C) to identify decomposition points .
- Photostability : Expose to UV light (320–400 nm) for 48h; monitor via HPLC .
- Long-Term Storage : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent salt dissociation .
Advanced Research Question
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., CYP51) but may reduce solubility .
- Methanamine Chain : The dihydrochloride salt improves water solubility (~15 mg/mL vs. <1 mg/mL for free base) .
Case Study :
Replacing Cl with CF₃ at C6 increased antifungal potency 3-fold but lowered solubility by 40% .
What computational tools are effective in predicting the compound’s reactivity and interactions?
Advanced Research Question
- DFT Calculations : Predict redox behavior (e.g., oxidation during synthesis) using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular Dynamics : Simulate membrane permeability (LogP ~2.1) with GROMACS .
- ADMET Prediction : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
